molecular formula C10H7BrClN3OS B2608409 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 21123-39-7

2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2608409
CAS RN: 21123-39-7
M. Wt: 332.6
InChI Key: PWKXTRMWHMHZQP-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a bromine atom attached to an acetamide group, a thiadiazole ring, and a chlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and chlorine atoms, which are both halogens, could potentially influence the compound’s reactivity and the orientation of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The bromine and chlorine atoms might make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetamide group and the thiadiazole ring) would all play a role .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar compounds to 2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide has focused on their molecular structures and intermolecular interactions. For instance, the study of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide revealed a ‘V’ shaped molecular structure with various intermolecular interactions, such as hydrogen bonds and π interactions, forming 3-D arrays (Boechat et al., 2011).

Synthesis and Characterization

There has been significant research into the synthesis and characterization of derivatives of 1,3,4-thiadiazole, which is structurally related to the compound . For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized and characterized by various analytical techniques, such as IR, 1H NMR, and X-ray diffraction (Yu et al., 2014).

Anticancer Potential

A notable application of 1,3,4-thiadiazole derivatives has been in the development of potential anticancer agents. A study synthesized several N-(5-(4-(substituted phenyl)-1,3,4-thiadiazol-2-yl)acetamides and evaluated their cytotoxic activities against various cancer cell lines, with some compounds showing significant anticancer activity (Ekrek et al., 2022).

Evaluation as Antiproliferative Agents

Research has also explored 1,3,4-thiadiazol derivatives as antiproliferative agents. A study on 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives found that certain compounds exhibited cytotoxic effects against human cancer cell lines, with one compound demonstrating significant inhibition of the phosphorylation of vascular endothelial growth factor and its receptor (Toolabi et al., 2022).

Synthesis for Antibacterial and Anti-Enzymatic Potential

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. A study synthesized N-substituted derivatives with multifunctional moieties and evaluated them for these properties, showing some compounds to be effective against certain bacterial strains and enzymes (Nafeesa et al., 2017).

Quantum Chemical Studies

There are also studies involving quantum chemical analyses of thiadiazole derivatives for their potential applications. For instance, a study conducted density functional theory (DFT) calculations and molecular dynamics simulations on various thiazole and thiadiazole derivatives to predict their corrosion inhibition performances (Kaya et al., 2016).

Mechanism of Action

Without specific context or research, it’s difficult to determine the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-bromo-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide” would require appropriate safety measures. The compound’s Material Safety Data Sheet (MSDS) would provide detailed information about its potential hazards, safe handling procedures, and emergency measures .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promise as a pharmaceutical compound, future research could involve further testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3OS/c11-5-8(16)13-10-15-14-9(17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKXTRMWHMHZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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